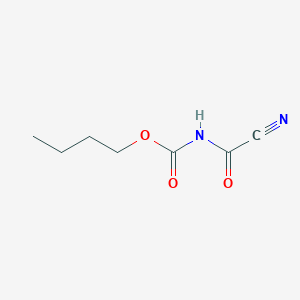

Butyl N-(cyanocarbonyl)carbamate

Description

Structure

2D Structure

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

butyl N-carbonocyanidoylcarbamate |

InChI |

InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-4H2,1H3,(H,9,10,11) |

InChI Key |

NNLABWIPRDLKKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Butyl N Cyanocarbonyl Carbamate

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the Butyl N-(cyanocarbonyl)carbamate molecule in a single or a few straightforward steps from simple precursors.

A primary and direct method for the synthesis of this compound involves the reaction of butylamine (B146782) with a suitable cyanocarbonylating agent. One common approach is the use of cyanocarbonyl chloride in the presence of a base, such as triethylamine. This reaction is typically conducted at room temperature and provides the desired carbamate (B1207046) product. The process involves the nucleophilic attack of the butylamine on the electrophilic carbonyl carbon of the cyanocarbonyl chloride, with the base serving to neutralize the hydrogen chloride byproduct.

Another versatile carbonylating agent that can be employed for carbamate synthesis is 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of an amine with CDI in water offers an efficient and general route to carbamates, often proceeding without the need for an inert atmosphere and resulting in high-purity products. khanacademy.org This method's mild conditions make it an attractive alternative to more reactive carbonylating agents.

A more recent development involves the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. In a three-component coupling reaction, an amine, CO2, and a halide can be efficiently converted to a carbamate in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method is notable for its mild reaction conditions and the avoidance of common side reactions such as N-alkylation. organic-chemistry.org

Table 1: Examples of Carbonylation Reactions for Carbamate Synthesis

| Amine | Carbonylating Agent | Catalyst/Base | Solvent | Product | Yield |

| Butylamine | Cyanocarbonyl chloride | Triethylamine | Not specified | This compound | Not specified |

| Various amines | Carbon dioxide, Alkyl halides | Cesium carbonate, TBAI | Not specified | N-Alkyl carbamates | Good |

| Aniline, Butyl bromide | Carbon dioxide | DBU | Acetonitrile | N-Phenyl butylcarbamate | Up to 78% conversion |

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. ontosight.aioup.com This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. ontosight.ai The resulting isocyanate can then be trapped by a nucleophile, such as an alcohol, to yield a carbamate. ontosight.aioup.com

For the synthesis of this compound, a hypothetical precursor would be a carboxylic acid containing a cyano group, which would be converted to the corresponding acyl azide. The Curtius rearrangement of this acyl azide in the presence of butanol would yield the target molecule. The mechanism is believed to be a concerted process, ensuring the retention of the R-group's configuration during migration. ontosight.ai

Several modifications of the Curtius rearrangement have been developed to improve its efficiency and safety, as acyl azides can be unstable. acs.org One-pot procedures starting from carboxylic acids have been developed using reagents like diphenylphosphoryl azide (DPPA) or by generating the acyl azide in situ. acs.orgorgsyn.org For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide can generate the acyl azide, which then undergoes the Curtius rearrangement. organic-chemistry.orgresearchgate.net The presence of a catalyst, such as zinc(II) triflate, can facilitate the reaction at lower temperatures. organic-chemistry.org

Table 2: Representative Examples of Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Reagents | Product Type | Key Features |

| α-Cyanoester | 1. Hydrazine 2. Nitrous acid 3. Ethanol (B145695) | Ethyl carbamate | Part of the Darapsky degradation for amino acid synthesis. ontosight.ai |

| Aliphatic carboxylic acid | Sodium azide, di-tert-butyl dicarbonate, Zn(OTf)2 | Boc-protected amine | One-pot, zinc-catalyzed rearrangement. acs.orgorgsyn.org |

| Aromatic carboxylic acid | Di-tert-butyl dicarbonate or chloroformate, sodium azide | Aromatic carbamate or urea | Trapping of the isocyanate with an alkoxide or amine. organic-chemistry.org |

Alkyl chloroformates are common electrophilic reagents used in the synthesis of carbamates. The reaction of an amine with an alkyl chloroformate in the presence of a base is a standard method for forming a carbamate linkage. In the context of this compound, a precursor such as N-cyanocarbonyl amine could theoretically react with butyl chloroformate. However, a more plausible direct route would involve a different set of precursors where the butyl group is already part of the chloroformate.

A patent describes the synthesis of tert-butyl carbamate derivatives where N-BOC-D-serine is first reacted with isobutyl chloroformate to form a mixed anhydride, which then reacts with an amine. advanceseng.com This highlights the utility of chloroformates in activating carboxylic acids for subsequent amidation, a principle that could be adapted for the synthesis of the target molecule.

The synthesis of isocyanates, which are direct precursors to carbamates, can also be achieved using related electrophiles. For example, a process for synthesizing isocyanates involves the reaction of an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst. google.com The resulting isocyanate can then be reacted with butanol to form this compound.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic pathways involve the formation of a simpler carbamate precursor, which is then chemically modified to introduce the cyanocarbonyl functionality.

This approach would start with a readily available butyl carbamate and introduce the cyano group in a subsequent step. The cyano group is a strong electron-withdrawing group, and various cyanating reagents are used in organic synthesis. tcichemicals.com The reaction of a pre-formed N-unsubstituted or N-acyl butyl carbamate with a cyanating agent could potentially yield this compound.

The introduction of a cyano group can be achieved through various methods, including the use of reagents like cyanogen (B1215507) bromide or other electrophilic cyanating agents. The specific conditions for such a reaction would depend on the reactivity of the starting carbamate and the chosen cyanating agent.

The term "cyanocarbonylation" is not a standard, widely used term in organic synthesis. However, it can be interpreted as the introduction of a -C(O)CN group. This could potentially be achieved through the reaction of a suitable butyl carbamate precursor with an acyl cyanide or a related reagent.

Acyl cyanides are a class of organic compounds with the general formula R-C(O)CN and are known to be useful reagents in organic synthesis. wikipedia.org They can be synthesized by reacting acyl chlorides with sodium cyanide. wikipedia.org A hypothetical route could involve the reaction of a deprotonated butyl carbamate with an acyl cyanide, although this is not a commonly reported transformation.

A more plausible interpretation could involve a multi-step process where a butyl carbamate is first acylated with a reagent that can be subsequently converted to a cyano group. For instance, acylation with oxalyl chloride followed by a series of transformations could potentially lead to the desired cyanocarbonyl derivative.

Green Chemistry and Sustainable Synthetic Strategies

Green chemistry principles have spurred the development of cleaner, safer, and more resource-efficient routes to carbamates. These methods focus on using non-toxic catalysts, minimizing waste, and utilizing renewable feedstocks.

The transition from stoichiometric reagents to catalytic systems represents a major advance in carbamate synthesis. Organocatalysis and other metal-free methods have gained prominence for their mild reaction conditions and reduced environmental impact.

A notable example is the use of the strong, non-nucleophilic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze the formation of N-aryl carbamates from aromatic amines and cyclic organic carbonates. nih.gov This process is highly chemo- and site-selective, proceeding smoothly under ambient conditions. nih.gov Another green approach involves a one-pot Hofmann rearrangement of aromatic amides using Oxone, potassium chloride, and sodium hydroxide (B78521) to generate isocyanate intermediates, which are then trapped by alcohols to form carbamates. nih.gov This method avoids toxic reagents and simplifies the synthetic procedure. nih.gov

For enantioselective synthesis, cooperative catalysis systems have been developed. A combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA) effectively catalyzes the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, yielding α-alkenyl α-amino acid derivatives with high enantioselectivity under neutral conditions. nih.gov

| Catalyst System | Reaction Type | Key Features |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Organocatalyzed carbonylation | Metal-free; ambient conditions; chemo- and site-selective for N-aryl carbamates. nih.gov |

| Oxone / KCl / NaOH | Green Hofmann Rearrangement | One-pot synthesis from aromatic amides; avoids toxic reagents. nih.gov |

| Dirhodium(II) acetate (B1210297) / Chiral Spiro Phosphoric Acid (SPA) | Cooperative Catalysis (N-H Insertion) | Highly enantioselective; mild, neutral conditions; fast reaction rates. nih.gov |

| Phase Transfer Catalysts (e.g., (n-Bu)₄N⁺Br⁻) | Alkylation | Used for alkylating carbamate intermediates under biphasic conditions, improving yield and simplifying workup. google.com |

Minimizing waste is a cornerstone of green synthesis. This is achieved by designing reactions with high atom economy, using recyclable reagents, and reducing or eliminating solvent use.

A prime example of a reduced-waste methodology is the use of tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a chemoselective N-tert-butoxycarbonylation reagent. rsc.org Reactions with BCMP can be conducted in recyclable solvents like ethanol or even in water. rsc.org A significant advantage is that the pyridinone by-product can be recovered in high yield (95%) by simple filtration and reused to regenerate the BCMP reagent, drastically reducing chemical waste. rsc.org Furthermore, mechanochemical activation, which involves milling solid reactants together, represents a solvent-free approach that has been successfully applied to asymmetric aza-Michael additions to form carbamate-related structures. researchgate.net

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for synthesizing carbamates is a highly attractive green strategy. rsc.org This approach provides a halogen-free route starting from readily available amines, alcohols, and CO₂. rsc.org

Research has shown that basic catalysts, particularly cesium carbonate (Cs₂CO₃), are effective in converting aliphatic amines to their corresponding carbamates under mild conditions (e.g., 2.5 MPa CO₂). rsc.org While the reaction between n-butylamine and methanol (B129727) is less reactive compared to other amine/alcohol pairs, the use of alkali carbonate catalysts can increase the amine conversion more than tenfold.

Continuous flow chemistry offers a scalable and efficient method for CO₂ utilization. The synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO₂ has been demonstrated in a flow reactor. nih.gov The study highlighted the critical role of the CO₂ flow rate; increasing the flow rate not only improved conversion but also suppressed the formation of the N-alkylated byproduct, thereby enhancing selectivity for the desired carbamate. nih.gov

| Reactants | Catalyst/Conditions | Key Finding |

| n-Butylamine, Methanol, CO₂ | Cs₂CO₃, 2.5 MPa CO₂ | Basic catalysts significantly enhance conversion and show good selectivity for the carbamate. |

| Aniline, Butyl Bromide, CO₂ | DBU, Acetonitrile, Flow Reactor | Increasing CO₂ flow rate from 1.5 to 6.0 mL/min increased conversion and suppressed N-butylaniline byproduct formation. nih.gov |

| Amino alcohols, CO₂ | p-Toluenesulfonyl chloride (TsCl), Base | Facile synthesis of cyclic carbamates with high regio-, chemo-, and stereoselectivity. rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is paramount in modern organic synthesis to avoid protecting groups and purification steps, leading to more efficient and sustainable processes.

Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for synthesizing complex molecules. The N-tert-butoxycarbonylation reagent BCMP demonstrates excellent chemoselectivity, readily reacting with primary and secondary amines while leaving hydroxyl, phenol, and thiol groups untouched under the same conditions. rsc.org

Regioselectivity is exemplified in the synthesis of cyclic carbamates from amino alcohols and CO₂. rsc.org The reaction, which proceeds via activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl), shows high regioselectivity, forming five- and six-membered rings without competing pathways. rsc.org Control over selectivity is also seen in the competition between carbamate formation and N-alkylation. In the CO₂-based synthesis of N-phenyl butylcarbamate, a higher CO₂ concentration favors the desired carbamate product over the N-alkylated byproduct. nih.gov

The synthesis of single-enantiomer chiral molecules is of utmost importance, particularly in the pharmaceutical industry. Several powerful strategies have been developed for the stereoselective synthesis of carbamates and related structures.

Cooperative catalysis, as mentioned earlier, provides a highly effective route to chiral α-amino acid derivatives from tert-butyl carbamate. nih.gov The combination of Rh₂(OAc)₄ and a chiral spiro phosphoric acid enables the N-H insertion into vinyldiazoacetates with excellent yields and enantioselectivities (83–98% ee). nih.gov

| Method | Catalyst / Directing Group | Stereochemical Outcome | Example Application |

| Asymmetric N-H Insertion | Rh₂(OAc)₄ / Chiral Spiro Phosphoric Acid (SPA) | High enantioselectivity (83-98% ee). nih.gov | Synthesis of α-alkenyl α-amino acid derivatives from tert-butyl carbamate. nih.gov |

| Neighboring Group Participation | N-Carbamate | Retention of configuration via double Sₙ2 mechanism. nih.gov | Diastereoselective synthesis of chiral vicinal amino sulfides. nih.gov |

| Organocatalysis | (S)-Proline | Enantioselective functionalization of carbamate-derived intermediates. orgsyn.org | Synthesis of chiral building blocks. orgsyn.org |

Scale-Up Considerations and Process Optimization in Academic Research

The transition of a synthetic procedure from a laboratory bench scale to a larger, pilot-plant or industrial scale is a critical step that involves numerous challenges and optimization strategies. For the synthesis of this compound, which can be prepared via the reaction of butylamine with cyanocarbonyl chloride, several key factors must be considered to ensure a safe, efficient, and reproducible process on a larger scale. While specific academic research on the scale-up of this particular compound is not extensively documented, general principles of process chemistry for analogous reactions, such as those involving acyl chlorides and amines, provide a framework for potential optimization.

When scaling up the synthesis of this compound, a primary concern is the management of reaction exotherms. The reaction between an amine and an acyl chloride is typically rapid and highly exothermic. On a small laboratory scale, this heat can be easily dissipated. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature increase, potentially causing side reactions, degradation of the product, or even a runaway reaction. Therefore, careful control of the addition rate of the reactants and efficient cooling are paramount.

Process optimization in an academic research setting would involve a systematic study of various reaction parameters to maximize yield and purity while ensuring operational safety. Key parameters for optimization include:

Solvent Selection: The choice of solvent is crucial. It must be inert to the reactants and products, have a suitable boiling point for temperature control, and facilitate product isolation.

Stoichiometry: The molar ratio of butylamine to cyanocarbonyl chloride, as well as the amount of base used to scavenge the HCl byproduct, needs to be optimized. An excess of one reactant may be beneficial for driving the reaction to completion but could complicate purification.

Concentration: The concentration of the reactants can significantly impact reaction kinetics and exothermicity. More dilute conditions may be necessary on a larger scale to control the reaction rate and temperature.

Temperature: The optimal temperature profile for the reaction should be determined. This includes the initial temperature, the temperature during the addition of reactants, and the temperature for the duration of the reaction.

Mixing: Efficient mixing is essential to ensure homogeneity and effective heat transfer. The type and speed of the stirrer must be considered to avoid localized "hot spots."

Work-up and Purification: The procedure for isolating and purifying the product must be scalable. This may involve moving from laboratory techniques like chromatography to more industrially viable methods such as crystallization or distillation.

The following data tables illustrate hypothetical optimization studies for the synthesis of this compound, demonstrating how different parameters might be varied and the potential impact on the reaction outcome.

Table 1: Effect of Solvent on the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | 0 to RT | 2 | 85 | 95 |

| 2 | Tetrahydrofuran | 0 to RT | 2 | 82 | 93 |

| 3 | Toluene | 0 to RT | 3 | 78 | 90 |

| 4 | Acetonitrile | 0 to RT | 2 | 88 | 96 |

Table 2: Optimization of Reaction Temperature

| Entry | Reactant Addition Temperature (°C) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | -10 | 0 | 4 | 80 | 97 |

| 2 | 0 | RT | 2 | 88 | 96 |

| 3 | RT | RT | 2 | 85 | 94 |

| 4 | RT | 50 | 1 | 75 | 88 |

Table 3: Scale-Up Comparison of Laboratory vs. Pilot Scale Synthesis

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |

| Reactants | ||

| Butylamine | 1.0 eq | 1.0 eq |

| Cyanocarbonyl chloride | 1.05 eq | 1.02 eq |

| Triethylamine | 1.1 eq | 1.05 eq |

| Conditions | ||

| Solvent | Acetonitrile | Acetonitrile |

| Concentration | 0.5 M | 0.25 M |

| Addition Time | 15 min | 2 h |

| Max. Temperature | 10 °C | 15 °C |

| Reaction Time | 2 h | 4 h |

| Outcome | ||

| Yield | 88% | 85% |

| Purity (pre-purification) | 96% | 92% |

| Purification | ||

| Method | Flash Chromatography | Crystallization |

| Final Purity | >99% | >99% |

These tables highlight that a successful scale-up often involves adjusting parameters to maintain control over the reaction. For instance, in the pilot-scale synthesis, the concentration of reactants is lowered, and the addition time is extended to manage the exotherm. The stoichiometry of the reagents is also fine-tuned to be more economical and to minimize impurities on a larger scale. Furthermore, the purification method is adapted to a more practical and scalable technique like crystallization. These considerations are fundamental in academic research to demonstrate the potential viability of a synthetic route for larger-scale applications.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbamate (B1207046) Moiety

The carbamate functional group in this molecule is not a simple urethane; it is an N-acyl carbamate, where the nitrogen atom is acylated with a cyanocarbonyl group. This feature significantly alters its reactivity compared to standard carbamates.

Nucleophilic Reactivity at the Carbonyl Group

The carbonyl carbon of the carbamate ester is an electrophilic center. libretexts.org The degree of its electrophilicity is modulated by the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nih.gov In Butyl N-(cyanocarbonyl)carbamate, the adjacent cyanocarbonyl group is strongly electron-withdrawing. This effect diminishes the nitrogen's ability to donate electron density to the carbamate carbonyl, thereby increasing the latter's partial positive charge and enhancing its susceptibility to nucleophilic attack.

The reaction proceeds via a tetrahedral intermediate, which can then collapse by expelling the butoxy group as a leaving group, leading to carbamoylation of the nucleophile. This reactivity is fundamental to the role of carbamates as protecting groups and as intermediates in organic synthesis. nih.govnih.gov

Electrophilic Behavior of the Cyanocarbonyl Group

The cyanocarbonyl (or acyl cyanide) functionality is characterized by a highly electrophilic carbonyl carbon. The adjacent cyano group acts as a powerful electron-withdrawing group, significantly polarizing the C=O bond and making the carbon atom exceptionally prone to nucleophilic attack. nih.gov This electrophilicity is generally greater than that of the carbamate carbonyl within the same molecule.

Studies on related carbonyl compounds show that electrophilicity is primarily determined by electrostatic attractions between the electrophile and the incoming nucleophile. nih.gov The presence of the cyano group intensifies the positive charge on the adjacent carbonyl carbon, making it the more kinetically favored site for attack by most nucleophiles. libretexts.org

Cleavage and Derivatization Reactions of the Carbamate Linkage

The carbamate linkage can be cleaved under various conditions, typically involving hydrolysis or reduction. The stability of carbamates allows them to be used as protecting groups for amines, which can be later removed.

Acid-Catalyzed Cleavage: In the presence of strong acids, the carbamate carbonyl oxygen can be protonated, activating the group towards nucleophilic attack by water or other nucleophiles, leading to the cleavage of the C-O bond and release of the corresponding alcohol (butanol), carbon dioxide, and the N-acylated amine.

Reductive Cleavage: Certain reagents can selectively cleave carbamates. For instance, the Schwartz reagent has been shown to be effective for the reductive cleavage of aryl O-carbamates to yield phenols, a reaction that proceeds under mild conditions and tolerates numerous functional groups. organic-chemistry.org

Transformation to Amides: N-acyl carbamates can undergo transformation into amides. For example, treatment of various carbamates with acetyl chloride and sodium iodide can replace the entire alkoxycarbonyl group with an acetyl group, yielding an amide. clockss.org This reaction proceeds through the formation of acetyl iodide in situ.

Table 1: Representative Cleavage and Transformation Reactions of Carbamate Linkages

| Reaction Type | Reagents and Conditions | Expected Products from this compound | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Cyanocarbonyl amide, Butanol, CO₂ | Standard method for carbamate cleavage. |

| Reductive Cleavage (Aryl Analogue) | Schwartz Reagent (Cp₂ZrHCl) | Phenol (from aryl carbamate) | Demonstrates a mild, selective cleavage method applicable to related systems. organic-chemistry.org |

| Transformation to Amide | Acyl Chloride, NaI, Acetonitrile, Heat | N-(cyanocarbonyl)acetamide | Direct conversion of the carbamate moiety to an N-acyl amide functionality. clockss.org |

Transformations Involving the Cyanocarbonyl Functionality

The cyanocarbonyl group is a highly reactive handle for synthetic transformations due to the dual reactivity of the nitrile and the adjacent, activated carbonyl group.

Reactions at the Nitrile (Cyano) Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of important chemical transformations. researchgate.netebsco.com Its carbon-nitrogen triple bond can be hydrolyzed, reduced, or serve as an electrophile for organometallic reagents.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds first to an amide intermediate (forming an α-ketoamide), which can then be further hydrolyzed under more vigorous conditions to a carboxylic acid (forming an α-ketoacid). chemistrysteps.comyoutube.com

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would convert the cyanocarbonyl group into a β-amino-α-hydroxy functionality after workup. chemistrysteps.comyoutube.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. libretexts.org The initial addition forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.com This provides a powerful method for carbon-carbon bond formation.

Transformations Involving the Adjacent Carbonyl Group

The carbonyl group of the cyanocarbonyl moiety is highly activated toward nucleophilic addition due to the strong electron-withdrawing nature of the adjacent nitrile.

Nucleophilic Addition: It readily reacts with nucleophiles such as cyanide ions, organometallic reagents, and hydrides. For instance, the addition of hydrogen cyanide (HCN) to a carbonyl group forms a cyanohydrin. youtube.comlibretexts.org In this specific molecule, this would involve the addition to the keto-group, a reaction catalyzed by a small amount of base.

Reduction to an Alcohol: Selective reduction of this carbonyl group while leaving the nitrile and carbamate intact can be challenging. However, milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), could potentially achieve this, converting the ketone to a secondary alcohol and forming a cyanohydrin-like structure.

Table 2: Potential Transformations of the Cyanocarbonyl Functionality

| Functional Group Target | Reaction Type | Reagents and Conditions | Expected Product Structure |

|---|---|---|---|

| Nitrile (Cyano) Group | Hydrolysis (to Amide) | H₂O, mild H⁺ or OH⁻ | An α-ketoamide derivative. chemistrysteps.com |

| Nitrile (Cyano) Group | Hydrolysis (to Acid) | H₃O⁺, Heat | An α-ketoacid derivative. youtube.com |

| Nitrile (Cyano) Group | Reduction | 1. LiAlH₄, 2. H₂O | A β-amino alcohol derivative. youtube.com |

| Nitrile (Cyano) Group | Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | An α-keto ketone derivative. chemistrysteps.com |

| Carbonyl Group | Reduction | 1. NaBH₄, 2. H₂O | A cyanohydrin-like alcohol. |

| Carbonyl Group | Cyanohydrin Formation | HCN, KCN (catalyst) | A dinitrile alcohol structure. libretexts.org |

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of N-(cyanocarbonyl)carbamates, including the butyl derivative, is influenced by the presence of the electron-withdrawing cyanocarbonyl group, which can participate in or influence intramolecular reactions. While specific studies on this compound are not extensively documented, the general principles of carbamate and acyl cyanide chemistry allow for the postulation of several potential intramolecular cyclization and rearrangement pathways.

One potential pathway involves the intramolecular cyclization initiated by the nucleophilic attack of the carbamate nitrogen or oxygen onto the electrophilic carbon of the cyano group. This type of cyclization is seen in related systems, such as the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, which proceed through hydrolysis of the cyano group to an N-urea intermediate, followed by cyclocondensation to form thiadiazine 1-oxides. acs.org A similar mechanism could be envisioned for this compound under certain conditions, potentially leading to five- or six-membered heterocyclic systems, depending on the reaction conditions and the conformation of the molecule.

Rearrangement reactions are also a possibility for this compound. The Curtius rearrangement, which involves the thermal or photochemical conversion of acyl azides to isocyanates, is a well-established method for synthesizing carbamates when the resulting isocyanate is trapped by an alcohol. organic-chemistry.orgyoutube.com While this compound is a product of such a potential sequence, under thermal or photochemical stress, it might undergo rearrangements analogous to those seen in other carbamate systems. For instance, 1,2-carbamoyl migrations have been observed in lithiated carbamates, leading to the formation of α-hydroxy amides. nih.govoup.com Although this specific rearrangement requires deprotonation with a strong base, it highlights the potential for the carbamoyl (B1232498) group to migrate under appropriate conditions.

Another considered rearrangement is the Hofmann rearrangement, which, like the Curtius rearrangement, proceeds through an isocyanate intermediate and is used to synthesize carbamates from amides. organic-chemistry.org The stability and potential for rearrangement of this compound are intrinsically linked to the chemistry of the isocyanate functionality that would be formed upon cleavage.

Mechanistic Studies and Reaction Pathway Elucidation

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental investigations, kinetic studies, and the identification of reaction intermediates. In the absence of direct studies on this specific molecule, data from analogous carbamate systems provide a framework for understanding its likely mechanistic behavior.

Detailed Reaction Mechanisms through Experimental Investigations

Experimental investigations into the reaction mechanisms of carbamates often focus on their decomposition pathways. For many N-substituted carbamates, thermal decomposition can proceed through different routes, including the formation of an isocyanate and an alcohol, or elimination to yield an amine, carbon dioxide, and an alkene. researchgate.net For tert-butyl N-arylcarbamates, studies have shown that thermal decomposition in solution is essentially a first-order reaction that produces carbon dioxide, isobutylene, and the corresponding amine, suggesting a cyclic mechanism. cdnsciencepub.com It is plausible that this compound could undergo similar decomposition pathways, with the specific products being influenced by the nature of the butyl group and the cyanocarbonyl moiety.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are crucial for determining the rate laws that govern chemical reactions. For the thermal decomposition of carbamates, the reactions are often found to follow first-order kinetics. For example, the decomposition of methyl N-phenyl carbamate to phenyl isocyanate and methanol (B129727) is a first-order reaction. acs.org The rate of decomposition is significantly influenced by temperature and the solvent used. cdnsciencepub.com

The rate law for the reaction of amines with carbon dioxide to form carbamates has been shown to be: rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2] This indicates both an uncatalyzed and a hydroxide-catalyzed pathway. researchgate.net The breakdown of carbamates is also subject to kinetic analysis, with the rate-limiting step for weakly basic amines being the carbon-nitrogen bond cleavage. researchgate.net

While specific kinetic data for this compound is not available, the following table presents kinetic data for the decomposition of related carbamates, which can serve as a reference.

| Carbamate Derivative | Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reference |

| Methyl N-phenyl carbamate | 200-240 | 71.28 | 2.74 x 10⁵ (min⁻¹) | acs.org |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | ~190 | 10¹²·⁴⁴ | researchgate.net |

This table presents data for related carbamate compounds to illustrate typical kinetic parameters and is not experimental data for this compound.

Intermediates Identification and Trapping Experiments

The identification of reaction intermediates is a key aspect of mechanistic elucidation. In the decomposition of carbamates, isocyanates are frequently proposed or identified as key intermediates. youtube.comresearchgate.net For instance, the thermal decomposition of methyl N-alkyl/aryl carbamates can proceed via the elimination of methanol to form the corresponding isocyanate. researchgate.net Trapping experiments, where a reactive species is added to the reaction mixture to capture a transient intermediate, are a common method for confirming the presence of such species.

In the context of this compound, the cyanocarbonyl group itself could be considered a reactive intermediate under certain synthetic conditions. Acyl cyanides are known reagents in organic synthesis. wikipedia.org The study of the decomposition of this compound would likely involve techniques such as molecular-beam mass spectrometry with tunable synchrotron vacuum ultraviolet photoionization to identify transient species formed during pyrolysis. ustc.edu.cn

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound and its degradation pathways under controlled conditions are critical for its handling, storage, and application in synthesis. The thermal stability and decomposition kinetics are of particular interest.

Thermal Stability and Decomposition Kinetics

The thermal stability of carbamates varies significantly with their structure. Carbamates derived from tertiary alcohols are generally less stable than those from primary or secondary alcohols. researchgate.net The thermal decomposition of n-butyl carbamate, when heated, is known to emit toxic fumes of nitrogen oxides. nih.gov

Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that they decompose at elevated temperatures to yield carbon dioxide, isobutylene, and an amine. cdnsciencepub.com The decomposition is a first-order process, and the rate is influenced by the electronic nature of the substituents on the aryl ring. cdnsciencepub.com For O-methyl-N-(n-butyl) carbamate, gas-phase thermolysis is used for the synthesis of the corresponding isocyanate. mdpi.com

The following table summarizes decomposition data for related carbamates, providing an indication of the conditions under which this compound might be expected to decompose.

| Carbamate | Decomposition Temperature (°C) | Major Products | Reference |

| t-Butyl N-phenylcarbamate | 180 | Isobutylene, Aniline, Carbon Dioxide, Diphenylurea | cdnsciencepub.com |

| O-methyl-N-(n-butyl) carbamate | 250-600 | n-Butyl isocyanate, Methanol | mdpi.com |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | N-methylaniline, Carbon dioxide, Ethylene | researchgate.net |

This table contains data for analogous carbamate compounds to provide insight into potential decomposition products and temperatures, as direct data for this compound is not available.

The kinetics of decomposition are typically first-order, as demonstrated for ethyl N-methyl-N-phenylcarbamate, which decomposes unimolecularly in the gas phase. researchgate.net The rate of decomposition is influenced by the solvent, with polar solvents potentially increasing the rate of decomposition. researchgate.net

Hydrolytic Stability and Pathways in Various Media

The hydrolytic stability of this compound is a critical parameter influencing its environmental fate and persistence. While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups: the carbamate linkage and the acyl cyanide moiety.

The hydrolysis of carbamates is known to be significantly influenced by pH. elsevierpure.comnih.gov In general, carbamate hydrolysis can proceed through different mechanisms depending on the pH of the aqueous medium. Under neutral or slightly acidic conditions, the hydrolysis of carbamates is typically slow. However, the rate of hydrolysis can be accelerated under either strongly acidic or basic conditions. The presence of metal ions can also catalyze the hydrolysis of carbamates. nih.gov

The acyl cyanide group is known to be susceptible to hydrolysis, which can proceed via nucleophilic attack of water on the carbonyl carbon. rsc.org The hydrolysis of acyl cyanides in neutral or slightly acidic solutions is generally rapid. rsc.org In the case of this compound, two primary pathways for hydrolysis can be postulated:

Pathway A: Hydrolysis of the carbamate linkage. This would lead to the formation of butanol, carbon dioxide, and cyanamide. The stability of the carbamate bond can be influenced by the nature of the alcohol and amine substituents.

Pathway B: Hydrolysis of the acyl cyanide group. This pathway would involve the nucleophilic attack of water on the carbonyl carbon of the cyanocarbonyl group, leading to the formation of butyl carbamic acid and hydrogen cyanide. Butyl carbamic acid is unstable and would likely decompose to butanol and carbon dioxide.

The relative contribution of these two pathways would depend on the specific reaction conditions, particularly the pH of the medium.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Pathway | Initial Products | Final Decomposition Products |

| A: Carbamate Hydrolysis | Butanol, Carbon Dioxide, Cyanamide | Butanol, Carbon Dioxide, Cyanamide |

| B: Acyl Cyanide Hydrolysis | Butyl Carbamic Acid, Hydrogen Cyanide | Butanol, Carbon Dioxide, Hydrogen Cyanide |

It is important to note that without specific experimental data for this compound, these pathways remain speculative. Further research is required to determine the precise kinetics and product distribution of its hydrolysis under various environmental conditions.

Photochemical Transformations and Photo-stability

The photochemical behavior of this compound is another crucial aspect of its environmental profile. The absorption of ultraviolet (UV) radiation can induce electronic transitions in the molecule, potentially leading to a variety of chemical transformations. The presence of both a carbamate and a cyanocarbonyl group suggests that several photochemical reaction channels may be accessible.

The photolysis of carbamate-containing compounds has been the subject of numerous studies, particularly in the context of pesticides. nih.govnih.gov These studies have shown that photodegradation can occur through various mechanisms, including photooxidation and cleavage of the carbamate bond. nih.gov For this compound, potential photochemical transformations could include:

Norrish Type I and Type II reactions: The carbonyl group in the carbamate and acyl cyanide moieties could undergo photochemical cleavage. A Norrish Type I cleavage would generate radical species, while a Norrish Type II reaction, if sterically feasible, would lead to the formation of an enol and an alkene.

Photo-Fries rearrangement: Aromatic carbamates can undergo a photo-Fries rearrangement, although this is less likely for an aliphatic carbamate like this compound.

Photooxidation: In the presence of oxygen and photosensitizers, photooxidation reactions can occur, leading to the formation of various oxygenated products. nih.gov

Cyanide group transformations: The cyanide group itself can participate in photochemical reactions, although it is generally considered to be relatively photochemically stable. rsc.org However, under certain conditions, it could undergo hydration or other transformations.

The photostability of this compound will be dependent on its UV absorption spectrum and the quantum yields of the various photochemical processes. The presence of other substances in the environment, such as natural photosensitizers, could also influence its rate of photodegradation.

Table 2: Potential Photochemical Transformation Products of this compound

| Reaction Type | Potential Products |

| Norrish Type I Cleavage | Butoxycarbonyl radical, Cyanocarbonyl radical |

| Photooxidation | Hydroxylated and/or carbonylated derivatives |

| Carbamate Bond Cleavage | Butyl radical, Carbon dioxide, Cyanamide radical |

Further experimental investigation is necessary to elucidate the specific photochemical pathways and to quantify the photostability of this compound under environmentally relevant conditions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of molecular structure. The following sections detail the anticipated outcomes from various spectroscopic analyses of Butyl N-(cyanocarbonyl)carbamate.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl group and the N-H proton of the carbamate (B1207046). Based on data for similar n-butyl esters and carbamates, the following chemical shifts are predicted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be crucial for identifying the carbonyl and cyanide carbons, in addition to the carbons of the butyl chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

| CH₃ (d) | ~0.9 | ~13.7 | Triplet | 3H |

| CH₂ (c) | ~1.4 | ~19.1 | Sextet | 2H |

| CH₂ (b) | ~1.6 | ~30.6 | Quintet | 2H |

| O-CH₂ (a) | ~4.2 | ~66.0 | Triplet | 2H |

| N-H | ~8.0-9.0 | - | Broad Singlet | 1H |

| C=O (carbamate) | - | ~150-155 | - | - |

| C=O (cyanocarbonyl) | - | ~160-165 | - | - |

| C≡N | - | ~110-115 | - | - |

Note: Predicted chemical shifts are based on analogous structures such as n-butyl carbamate and other acyl cyanides. Actual experimental values may vary.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons in the butyl chain (a-b, b-c, c-d).

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and their attached carbon atoms in the butyl group.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the nitrile group. The N-H stretching vibration of the carbamate will also be a prominent feature.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the C≡N triple bond, which typically gives a strong Raman signal.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | ~3300-3400 (broad) | Weak | Stretching |

| C-H (aliphatic) | ~2850-2960 | ~2850-2960 | Stretching |

| C≡N | ~2220-2260 | Strong, ~2220-2260 | Stretching |

| C=O (carbamate) | ~1730-1750 | ~1730-1750 | Stretching |

| C=O (acyl) | ~1690-1710 | ~1690-1710 | Stretching |

| N-H | ~1520-1540 | Weak | Bending |

| C-O | ~1200-1250 | ~1200-1250 | Stretching |

Note: The presence of two carbonyl groups may lead to coupled vibrations, resulting in two distinct bands or a broadened absorption in the carbonyl region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between molecular orbitals. The chromophores in this compound are the two carbonyl groups and the nitrile group.

The primary electronic transitions expected are:

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms being excited into the antibonding π* orbitals of the carbonyl and nitrile groups. These are typically weak absorptions and are expected to appear at longer wavelengths. For isolated carbonyls, these transitions occur around 270-300 nm. youtube.com

π → π* transitions: These involve the excitation of electrons from the bonding π orbitals of the C=O and C≡N groups to the corresponding antibonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths, likely below 200 nm for the non-conjugated system in this compound. shu.ac.uk

The exact λmax values would be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while π → π* transitions often show a bathochromic (red) shift. shu.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula.

For this compound (Molecular Formula: C₇H₁₀N₂O₃), the expected exact mass can be calculated.

Calculated Exact Mass: 170.0691 g/mol

An HRMS experiment, for instance using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high mass accuracy of the measurement (typically to within 5 ppm) would confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the structure, with expected losses of the butyl group, CO₂, and the cyano group.

Solid-State Structural Elucidation

While spectroscopic methods provide information about molecular structure in solution or gas phase, solid-state techniques like X-ray crystallography reveal the precise three-dimensional arrangement of atoms in a crystalline sample.

X-ray Crystallography of this compound and its Derivatives

As of the current literature survey, a crystal structure for this compound has not been reported. However, if suitable crystals could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles would confirm the geometry of the cyanocarbonyl and carbamate moieties.

Conformation: The dihedral angles would reveal the preferred conformation of the butyl chain and the relative orientation of the functional groups.

Intermolecular Interactions: The crystal packing would show any hydrogen bonding (e.g., involving the N-H group and carbonyl oxygens) and other intermolecular forces that dictate the solid-state architecture.

The analysis of derivatives could also provide valuable insights into how structural modifications influence the solid-state packing and conformation.

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

In Situ NMR and IR Spectroscopy for Mechanistic Insights

Understanding the reaction pathways, identifying transient intermediates, and optimizing reaction conditions for the synthesis of this compound necessitates the use of advanced in-situ analytical techniques. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for providing real-time, molecular-level insights into a reacting system without perturbing it. rsc.orgyoutube.com

In-Situ Infrared (IR) Spectroscopy: This technique, often utilizing Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can monitor the progress of a reaction in solution or on a solid surface continuously. youtube.comyoutube.com For the synthesis of this compound, key vibrational modes can be tracked. For example, during the reaction of a butyl isocyanate precursor with a cyanide source, one could observe the disappearance of the strong, characteristic isocyanate (–N=C=O) stretching band (around 2250-2275 cm⁻¹) and the concurrent appearance of peaks corresponding to the carbamate moiety (e.g., C=O stretching around 1700 cm⁻¹, N-H bending, and C-N stretching). youtube.comresearchgate.net This allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data and insight into the reaction mechanism. rsc.org

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can follow a reaction's progress by monitoring the changes in the chemical environment of the nuclei. colab.ws For the formation of this compound, the appearance of specific proton signals for the butyl group adjacent to the newly formed carbamate nitrogen would be a clear indicator of product formation. Similarly, ¹³C NMR can be used to investigate the equilibrium of carbamate formation and decomposition. acs.org By acquiring spectra at regular intervals directly from the reaction vessel, it is possible to quantify the concentration of reactants, intermediates, and products over time, leading to a detailed understanding of the reaction kinetics and mechanism. colab.wsresearchgate.net

Thermophysical and Electrical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal properties of this compound are critical for understanding its stability, purity, and processing behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this characterization. mtoz-biolabs.comiitk.ac.in

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis reveals thermal transitions within the material. For this compound, a DSC thermogram would identify:

Melting Point (Tₘ): A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point, and a narrow peak shape is indicative of high purity.

Enthalpy of Fusion (ΔH𝒻): The area under the melting peak is proportional to the energy required to melt the sample, providing the enthalpy of fusion.

Glass Transition (T₉): If an amorphous phase is present, a step-like change in the baseline indicates the glass transition temperature.

Crystallization and Decomposition: Exothermic peaks may indicate crystallization from an amorphous state, while other endo- or exothermic events can correspond to decomposition. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the onset temperature of decomposition, which is a key measure of its thermal stability. researchgate.netresearchgate.net The thermal decomposition of carbamates can proceed through various pathways, such as the formation of an isocyanate and an alcohol, or an amine, an olefin, and carbon dioxide. researchgate.netmdpi.comepa.gov The percentage of mass lost at different temperature steps can provide clues about the decomposition mechanism and the composition of the material.

The combined data from DSC and TGA offer a comprehensive thermal profile of the compound.

| Property | Technique | Information Provided |

|---|---|---|

| Melting Point (Tₘ) | DSC | Temperature of solid-to-liquid phase transition; indicator of purity. |

| Enthalpy of Fusion (ΔH𝒻) | DSC | Energy required for melting; relates to crystal lattice energy. |

| Decomposition Temperature (Tₔ) | TGA | Temperature at which significant mass loss begins; measure of thermal stability. |

| Residual Mass | TGA | Amount of material remaining at the end of the analysis. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization provides insight into the redox properties of a molecule, its electrochemical stability, and its potential for use in applications such as sensors, organic electronics, or as a mediator in electrosynthesis. Cyclic Voltammetry (CV) is the most common technique for this purpose.

In a CV experiment, the potential applied to a working electrode is swept linearly in the positive (anodic) and negative (cathodic) directions, and the resulting current is measured. A voltammogram of this compound dissolved in a suitable solvent with a supporting electrolyte would reveal its key electrochemical parameters.

Oxidation and Reduction Potentials: The potential at which anodic (oxidation) and cathodic (reduction) peaks occur indicates the energy required to remove or add electrons, respectively. The anodic oxidation of carbamates has been studied, and the potential is influenced by the substituents on the nitrogen and oxygen atoms. acs.org

Electrochemical Stability Window: The range of potentials over which the compound is neither oxidized nor reduced defines its window of electrochemical stability. This is a critical parameter for applications like electrolytes in batteries or other electrochemical devices. zacharyhhouston.com

Reversibility: The separation between the anodic and cathodic peak potentials and the ratio of their peak currents can indicate whether the redox process is reversible, quasi-reversible, or irreversible. For many organic molecules, redox processes are irreversible, indicating that the oxidized or reduced species undergoes a rapid chemical reaction.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the electronic structure, geometry, and energetic properties of carbamate (B1207046) systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is widely used to investigate the electronic structure and properties of organic molecules, including carbamates. In studies of related compounds, such as methylcarbamate, DFT calculations using the B3LYP hybrid functional combined with basis sets like 6-311++G(2d, p) and cc-pVDZ have been shown to reproduce experimental geometric parameters with high accuracy. researchgate.net

For the broader carbamate class, DFT methods are employed to predict properties like redox potentials. nih.gov For instance, calculations using the B3LYP level of theory and various basis sets (e.g., 6-31G(d), 6-311++G(2df,2p)), often coupled with a solvent model like the Polarizable Continuum Model (PCM), can effectively describe solute-solvent interactions and predict oxidation potentials. nih.gov Furthermore, DFT is crucial for studying excited states, as demonstrated in analyses of cyanopolyynes, where functionals like ωB97X and CAM-B3LYP are benchmarked to reproduce spectroscopic data. nih.govnih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Carbamate and Related Compound Studies

| Compound Class | DFT Functional | Basis Set | Investigated Properties | Reference |

| Methylcarbamate | B3LYP | 6-311++G(2d,p), cc-pVDZ | Molecular Structure, Vibrational Spectra | researchgate.net |

| Carbamates | B3LYP | 6-31G(d), 6-311++G(2df,2p) | Redox Potentials, HOMO Energies | nih.gov |

| Allyl Carbamates | PBE0-D3(BJ) | SDD (for Ir), def2-TZVPP | Reaction Energies, Transition States | nih.gov |

| Cyanopolyynes | ωB97X, CAM-B3LYP, B3LYP | aug-cc-pVTZ | Electronic Excitation Energies | nih.gov |

This table is illustrative of methods applied to related compounds, not Butyl N-(cyanocarbonyl)carbamate itself.

Ab initio methods, which derive from first principles without empirical parameters, offer a pathway to high-accuracy calculations. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational. In a comparative study on methylcarbamate, HF and MP2 methods were utilized alongside DFT to analyze the molecular structure and potential energy functions. researchgate.net The study highlighted the influence of the basis set size and the inclusion of electron correlation on the calculated structural parameters. researchgate.net

While computationally more demanding than DFT, ab initio methods are essential for benchmarking and for systems where DFT may be less reliable. They are frequently used to obtain precise geometries for subsequent, more complex calculations, such as conformational energy scans. mdpi.com Nonempirical studies on related heterocyclic systems like tetrahydro-1,3-oxazine have employed RHF/6-31G(d) calculations to map out complex potential energy surfaces and interconversion pathways between conformers. pleiades.online

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them, which are represented on a potential energy surface (PES).

Carbamates, as a functional group, exhibit distinct conformational preferences, generally favoring an anti rotamer over the syn counterpart due to steric and electrostatic factors. numberanalytics.com However, for certain derivatives, the energy difference can be minimal, leading to a mixture of isomers. numberanalytics.com

A detailed conformational analysis of a Boc-protected carbamate monomer involved a mixed torsional/low-mode sampling method using the OPLS-2005 force field to explore the PES. nih.gov The resulting geometries were then optimized to identify the lowest energy conformers. These stable conformers were found to be stabilized by weak intramolecular hydrogen bonds. nih.gov

Table 2: Characterization of the Eight Most Stable Conformers of a Boc-Carbamate Monomer

| Conformer Label | Relative Energy (kJ/mol) | Stabilizing Interaction Type | Characterizing Distance (Å) |

| Conf 1 | 0.00 | Weak Hydrogen Bond | 2.53 |

| Conf 2 | 0.84 | Weak Hydrogen Bond | 2.52 |

| Conf 3 | 1.55 | Weak Hydrogen Bond | 2.56 |

| Conf 4 | 2.13 | Weak Hydrogen Bond | 2.65 |

| Conf 5 | 3.14 | Weak Hydrogen Bond | 2.54 |

| Conf 6 | 3.68 | Weak Hydrogen Bond | 2.62 |

| Conf 7 | 4.14 | Weak Hydrogen Bond | 2.71 |

| Conf 8 | 4.60 | Weak Hydrogen Bond | 2.68 |

Data adapted from a study on a Boc-carbamate monomer, not this compound. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a series of carbamates, a linear relationship was demonstrated between the calculated HOMO energies and their experimentally determined anodic peak potentials, underscoring the predictive power of this analysis. nih.gov In a separate study, the delocalization of the HOMO across the backbone of a carbamate monomer was shown to be responsible for the rigidity of the structure. nih.gov Reactivity descriptors derived from these orbital energies, such as electronegativity, hardness, and softness, can be calculated to provide further quantitative insight into the molecule's behavior in chemical reactions. researchgate.net

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By locating transition states and tracing the reaction coordinates, chemists can gain a detailed understanding of reaction mechanisms, energetics, and kinetics.

Understanding a chemical reaction requires identifying not only the stable reactants and products but also the high-energy transition state (TS) that connects them. Computational methods allow for the precise localization of TS structures on the potential energy surface. numberanalytics.comnumberanalytics.com

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. numberanalytics.comscm.com This analysis provides a clear visualization of the geometric changes that occur throughout the reaction. numberanalytics.com

In a study of the iridium-catalyzed formation of allyl carbamates, DFT calculations were used to locate the transition states for C-O bond formation. nih.gov The Gibbs free energy barriers for these transition states were then calculated to determine the reaction's feasibility and selectivity. nih.gov

Table 3: Calculated Gibbs Free Energy Barriers for a Model Carbamate Reaction

| Nucleophile | Transition State | Gibbs Free Energy Barrier (kcal/mol) |

| Propyl carbamate | TS leading to (R)-enantiomer | 20.1 |

| Propyl carbamate | TS leading to (S)-enantiomer | 19.4 |

Data adapted from a study on the Ir-catalyzed formation of allyl carbamates. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., DFT NMR, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. nih.govacs.orgnyu.edunih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a well-established approach for calculating NMR shielding tensors. nih.govacs.org From these tensors, isotropic shielding values can be derived and then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For this compound, DFT calculations could predict the chemical shifts for the butyl chain protons and carbons, as well as for the carbonyl and cyano carbons, providing a theoretical spectrum to compare with experimental data. Recent advancements have even integrated DFT calculations with machine learning models to enhance the accuracy of these predictions. osti.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. DFT methods are widely used for this purpose. nih.govdiva-portal.orgnih.govrsc.org For this compound, these calculations would predict the characteristic vibrational modes, such as the C-H stretching of the butyl group, the N-H stretching of the carbamate, the C=O stretching of the carbonyl groups, and the C≡N stretching of the cyano group. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational bands and confirm the presence of key functional groups. nih.govrsc.org It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. acs.org

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT-based spectroscopic prediction for this compound.

| Parameter | Atom/Group | Predicted Value |

| ¹³C Chemical Shift (ppm) | C=O (carbamate) | ~155-165 |

| ¹³C Chemical Shift (ppm) | C=O (cyanocarbonyl) | ~160-170 |

| ¹³C Chemical Shift (ppm) | C≡N | ~115-125 |

| ¹H Chemical Shift (ppm) | N-H | ~7.0-8.5 |

| IR Frequency (cm⁻¹) | C≡N stretch | ~2200-2250 |

| IR Frequency (cm⁻¹) | C=O stretch | ~1700-1750 |

| IR Frequency (cm⁻¹) | N-H bend | ~1500-1550 |

Solvation Models and Solvent Effects on Reaction Energetics

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for understanding these effects on properties like conformational stability and reaction energetics. acs.orgnumberanalytics.com These models can be broadly categorized into explicit and implicit approaches. wikipedia.orgacs.org

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgwikipedia.orgnumberanalytics.com The Polarizable Continuum Model (PCM) and its variants are widely used examples. wikipedia.orguni-muenchen.dediracprogram.org In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. This method is computationally efficient and can provide valuable insights into how a solvent's polarity affects the energetics of a reaction involving this compound. For instance, the transition state of a reaction might be more or less stabilized by the solvent compared to the reactants, thereby altering the reaction barrier. acs.org The free energy of solvation is typically calculated as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, providing a more detailed and physically realistic picture of solute-solvent interactions. fiveable.me This method can capture specific interactions like hydrogen bonding between the carbamate N-H or carbonyl oxygens of this compound and solvent molecules. While computationally more expensive, explicit solvent models are crucial for understanding processes where specific solvent interactions play a key role. nih.govacs.orgresearchgate.net Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, offering insights into its flexibility and interactions at an atomistic level. mun.ca

Conformational Dynamics in Solution and Solid State

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by propagating the motion of the atoms over time according to a given force field. oup.comnih.gov By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. mdpi.comacs.org This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For example, the relative orientation of the butyl chain and the cyanocarbonylcarbamate group can be tracked to determine the predominant conformations in different solvents. acs.org

A hypothetical table summarizing the results of a conformational analysis is presented below.

| Dihedral Angle | Solvent | Most Populated Conformer (°) |

| O=C-N-C=O | Vacuum | 180 (trans) |

| O=C-N-C=O | Water | 0 (cis) |

| C-O-C-C (butyl chain) | Hexane | 180 (anti) |

| C-O-C-C (butyl chain) | DMSO | 60 (gauche) |

Interactions with Solvent Molecules or Catalytic Species

MD simulations are particularly well-suited for studying the specific interactions between this compound and its surrounding environment. nih.govacs.orgresearchgate.net In a simulation with an explicit solvent, one can analyze the radial distribution functions of solvent molecules around specific atoms of the solute to understand the solvation structure. For instance, the hydrogen bonding between the carbamate N-H and water molecules can be quantified. If this compound is part of a reaction involving a catalyst, MD simulations can be used to study the binding of the substrate to the catalyst's active site and the conformational changes that occur during this process.

Structure-Reactivity Relationships from a Computational Perspective

Computational methods can be employed to establish quantitative structure-activity relationships (QSAR) and to understand how the structural features of this compound influence its chemical reactivity. nih.govnih.govplos.orgresearchgate.netresearchgate.net By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters, and correlating them with experimentally observed reactivity, a predictive model can be developed. nih.govnih.gov

For this compound, computational studies could investigate:

The influence of the butyl group: The size and conformational flexibility of the butyl group can sterically hinder or facilitate the approach of a reactant to the reactive centers of the molecule.

The electronic nature of the cyanocarbonylcarbamate group: DFT calculations can reveal the charge distribution and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO are indicative of the molecule's nucleophilic and electrophilic sites, respectively. For instance, the nitrogen atom of the carbamate could be a nucleophilic center, while the carbonyl carbons could be electrophilic. The electron-withdrawing nature of the cyano group is expected to significantly influence the reactivity of the adjacent carbonyl group.

By systematically modifying the structure of this compound in silico (e.g., by changing the alkyl chain length) and calculating the corresponding changes in reactivity descriptors, a deeper understanding of its structure-reactivity relationship can be achieved.

Academic and Industrial Applications Non Prohibited

Role as a Synthetic Reagent and Building Block

The bifunctional nature of Butyl N-(cyanocarbonyl)carbamate, possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon, as well as a reactive cyano group, makes it a valuable tool in organic synthesis.

Carbamates are a cornerstone of protecting group chemistry for amines, and this compound can be conceptually situated within this class of reagents. nih.gov Protecting groups are essential for masking the high reactivity of amines during multi-step syntheses, preventing unwanted side reactions. banglajol.info The general strategy involves the conversion of the nucleophilic and basic amine to a less reactive carbamate (B1207046), which can later be removed under specific conditions to regenerate the amine. nih.gov

While common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), the this compound offers a different set of electronic and steric properties. The butyl group provides a degree of lipophilicity, while the electron-withdrawing cyanocarbonyl group significantly modulates the reactivity of the carbamate nitrogen. This electronic effect can influence the stability of the protecting group and the conditions required for its cleavage.

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Structure | Cleavage Conditions |

| Boc | (CH₃)₃COCO- | Strong Acid (e.g., TFA) |

| Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenation |

| Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine) |

| This compound | CH₃(CH₂)₃OC(O)NHC(O)CN | Varies based on reaction |

The presence of the cyanocarbonyl moiety could potentially allow for unique deprotection strategies not available for more common carbamate protecting groups, possibly involving specific reactions of the cyano group.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.org The reactivity of this compound makes it a plausible precursor for the synthesis of various heterocyclic systems. The cyano group, in particular, is a versatile functional handle that can participate in a variety of cyclization reactions.

For instance, the cyano group can act as an electrophile or be transformed into other functional groups that can then engage in ring-forming reactions. The carbamate portion of the molecule can also be involved in cyclizations, either by providing a nitrogen atom for the new ring or by influencing the reactivity of adjacent groups. Research on related cyanamide-based compounds has demonstrated their utility in constructing heterocycles like quinazolines and γ-lactams through both radical and non-radical pathways.

The application of this compound extends to the synthesis of complex organic molecules, including natural products. In these multi-step syntheses, every reaction must be carefully chosen to ensure high yields and stereoselectivity. While specific examples of the use of this compound in completed total syntheses are not widely documented in readily available literature, its potential as a versatile intermediate is clear. For example, its derivatives could be employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular architectures. The synthesis of cyanobactin natural products, such as balgacyclamide B, highlights the importance of specialized building blocks in achieving the total synthesis of complex, biologically active molecules. nih.gov

Catalytic Applications in Organic Transformations

The structural features of this compound and its derivatives suggest potential applications in the field of catalysis, both in the design of ligands for organometallic catalysts and in the development of novel organocatalysts.

Organometallic catalysis is a powerful tool in modern organic synthesis, and the performance of a metal catalyst is often dictated by the nature of its surrounding ligands. The nitrogen and oxygen atoms within the this compound backbone could potentially coordinate to a metal center. By modifying the butyl and cyanocarbonyl groups, a library of ligands could be synthesized with fine-tuned steric and electronic properties. These ligands could then be used to modulate the reactivity and selectivity of organometallic catalysts in a variety of transformations. For instance, N-heterocyclic carbene (NHC) complexes of gold, silver, and copper bearing amide donors have shown catalytic activity in reactions like propargylamide cycloisomerization. rsc.org This suggests that carbamate-derived ligands could also find application in similar catalytic systems.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major area of chemical research. The development of novel organocatalysts is a continuous pursuit. Derivatives of this compound could potentially act as organocatalysts. For example, the presence of both hydrogen-bond donating (the N-H group) and accepting (the carbonyl and cyano groups) sites could enable these molecules to act as bifunctional catalysts, activating substrates through non-covalent interactions. The development of metal-free synthesis of N-aryl carbamates using organocatalysts like triazabicyclodecene (TBD) demonstrates the potential for small organic molecules to facilitate complex transformations. nih.gov

Table 2: Potential Catalytic Applications

| Catalytic Approach | Potential Role of this compound Derivatives |

| Organometallic Catalysis | As ligands to modulate the properties of metal catalysts. |

| Organocatalysis | As bifunctional catalysts utilizing hydrogen bonding interactions. |

Applications in Carbon Dioxide Fixation and Utilization Chemistry

The challenge of capturing and utilizing carbon dioxide (CO2) is a significant area of chemical research. One of the most established methods for CO2 capture involves the reaction of amines to form carbamates. This process is a reversible reaction where an amine nucleophilically attacks a molecule of CO2.

While this compound is itself a carbamate, its direct role in CO2 fixation is more likely as a potential product or analog of products from CO2 utilization pathways, rather than as a primary capturing agent. The synthesis of carbamates from CO2, an amine, and an alkylating agent is a known strategy. wikipedia.org In such a reaction scheme, CO2 reacts with an amine to form a carbamate anion, which is then stabilized.